N-Boc-PEG3-bromuro

Descripción general

Descripción

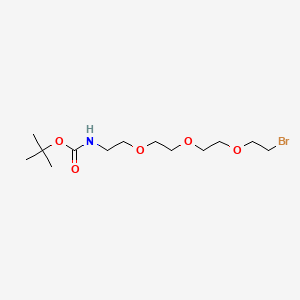

N-Boc-PEG3-bromide is a PEG derivative containing a bromide group and Boc-protected amino group. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Aplicaciones Científicas De Investigación

Enlace de PEG

El N-Boc-PEG3-bromuro es un enlace de PEG que contiene una amina protegida con Boc y un grupo bromuro {svg_1}. La amina protegida se puede desproteger en condiciones ácidas suaves {svg_2}. El bromuro (Br) es un muy buen grupo saliente para reacciones de sustitución nucleofílica {svg_3}. El espaciador PEG hidrófilo aumenta la solubilidad en medios acuosos {svg_4}.

Enlace PROTAC

El this compound es un enlace PROTAC basado en PEG/Alquilo/éter que se puede utilizar en la síntesis de PROTAC {svg_5}. Los PROTAC (Proteolysis Targeting Chimeras) son una clase de moléculas bifuncionales que pueden degradar las proteínas diana aprovechando el sistema ubiquitina-proteasoma {svg_6}.

Síntesis de conjugados anticuerpo-fármaco (ADC)

El this compound es un enlace ADC escindable que se utiliza en la síntesis de conjugados anticuerpo-fármaco (ADC) {svg_7} {svg_8}. Los ADC son una clase de fármacos biofarmacéuticos diseñados como terapia dirigida para tratar el cáncer {svg_9} {svg_10}.

Aumentar la solubilidad

El espaciador PEG hidrófilo en el this compound aumenta la solubilidad en medios acuosos {svg_11}. Esta propiedad lo hace útil en diversas aplicaciones bioquímicas y farmacéuticas donde se desea aumentar la solubilidad de un compuesto {svg_12}.

Reacciones de sustitución nucleofílica

El bromuro (Br) en el this compound es un muy buen grupo saliente para reacciones de sustitución nucleofílica {svg_13}. Esto lo hace útil en la síntesis orgánica donde se requieren tales reacciones {svg_14}.

Desprotección en condiciones ácidas suaves

La amina protegida en el this compound se puede desproteger en condiciones ácidas suaves {svg_15}. Esta propiedad lo hace útil en la síntesis escalonada donde se requiere la protección y desprotección de grupos funcionales {svg_16}.

Actividad Biológica

tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate, with CAS number 1076199-21-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₆BrNO₅

- Molecular Weight : 356.25 g/mol

- Boiling Point : 382.832 °C at 760 mmHg

- Density : 1.257 g/cm³

The biological activity of tert-butyl carbamates often involves modulation of enzymatic pathways or receptor interactions. Specifically, the bromoethoxy moiety may contribute to its interaction with biological membranes or proteins, potentially influencing cellular signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds structurally similar to tert-butyl carbamate. For instance, research has demonstrated that certain carbamate derivatives exhibit broad-spectrum activity against flaviviruses, including dengue and Zika viruses. The mechanism often involves inhibition of viral entry and replication through proteolysis targeting chimeras (PROTACs), which induce degradation of viral proteins .

Cytotoxicity and Safety Profile

The safety profile of tert-butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate indicates potential cytotoxic effects at higher concentrations. Hazard statements associated with the compound include irritation and toxicity upon exposure, suggesting careful handling is necessary .

Case Studies

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDQONYTPMGMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652483 | |

| Record name | tert-Butyl (2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-21-7 | |

| Record name | 1,1-Dimethylethyl 13-bromo-5,8,11-trioxa-2-azatridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.